4-[4-(Benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
CAS No.: 315694-71-4
Cat. No.: VC21418551
Molecular Formula: C25H17ClN2O2S
Molecular Weight: 444.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 315694-71-4 |
|---|---|
| Molecular Formula | C25H17ClN2O2S |
| Molecular Weight | 444.9g/mol |
| IUPAC Name | 5-(4-chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C25H17ClN2O2S/c26-19-8-6-18(7-9-19)22-15-31-25-23(22)24(27-16-28-25)30-21-12-10-20(11-13-21)29-14-17-4-2-1-3-5-17/h1-13,15-16H,14H2 |
| Standard InChI Key | JRCWGWYLCYNAOA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl |
Introduction
4-[4-(Benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is a complex organic compound that has garnered attention in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by its thieno[2,3-d]pyrimidine core, which is substituted with a benzyloxyphenoxy group and a 4-chlorophenyl group.
Synthesis and Preparation
The synthesis of 4-[4-(Benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. These may include nucleophilic aromatic substitution reactions to introduce the benzyloxyphenoxy group and Suzuki coupling or similar methods to attach the 4-chlorophenyl group. The specific conditions and reagents used can vary based on the desired yield and purity of the final product.
Applications and Research Findings
This compound is of interest in various fields, including medicinal chemistry and materials science. Its unique structure makes it a candidate for biological activity studies, such as enzyme inhibition or receptor binding assays. Additionally, its heterocyclic core could be explored for optical or electronic properties.
| Potential Application | Description |
|---|---|
| Medicinal Chemistry | Potential inhibitor or modulator of biological targets. |
| Materials Science | Possible applications in optoelectronic devices due to its heterocyclic structure. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume